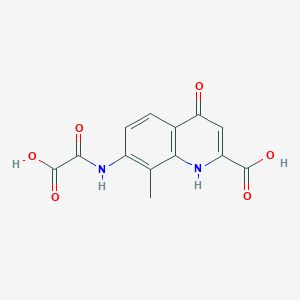
8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 8-methylquinoline-2-carboxylic acid with oxaloacetic acid under acidic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum trichloride or methanesulfonic acid to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming hydroxyquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions
Major Products Formed: The major products formed from these reactions include quinoline N-oxides, hydroxyquinolines, and various substituted quinoline derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives used in various chemical reactions and studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence pathways related to cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
- 8-Methyl-7-(pyridin-3-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 8-Methyl-7-(pyridin-4-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 8-Methyl-7-(pyridin-2-yl)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Comparison: Compared to these similar compounds, 8-Methyl-7-(oxaloamino)-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exhibits unique structural features that may contribute to its distinct biological activities. The presence of the oxaloamino group, for instance, can enhance its binding affinity to certain molecular targets, potentially leading to more potent biological effects .
Properties
CAS No. |
60722-51-2 |
|---|---|
Molecular Formula |
C13H10N2O6 |
Molecular Weight |
290.23 g/mol |
IUPAC Name |
8-methyl-7-(oxaloamino)-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C13H10N2O6/c1-5-7(15-11(17)13(20)21)3-2-6-9(16)4-8(12(18)19)14-10(5)6/h2-4H,1H3,(H,14,16)(H,15,17)(H,18,19)(H,20,21) |
InChI Key |
XMZYYCDEPGCSAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1NC(=CC2=O)C(=O)O)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















